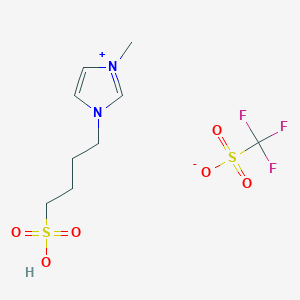

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate

Übersicht

Beschreibung

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is a functionalized ionic liquid with the molecular formula C9H15F3N2O6S2 and a molecular weight of 368.35 g/mol . This compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it a valuable material in various scientific and industrial applications .

Wirkmechanismus

Target of Action

Similar ionic liquids are known to interact with various organic and inorganic compounds, acting as solvents or catalysts in chemical reactions .

Mode of Action

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is an aprotic neutral ionic liquid . It can be used as an alternative to lithium perchlorate-diethyl ether mixture in the Diels-Alder reaction . The compound’s interaction with its targets often results in increased reaction rates and yields .

Biochemical Pathways

As an ionic liquid, it may influence various chemical reactions by acting as a solvent or catalyst .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific biological system in which it is used .

Result of Action

As an ionic liquid, it is known to influence the rates and yields of chemical reactions in which it acts as a solvent or catalyst .

Vorbereitungsmethoden

The synthesis of 1-sulfobutyl-3-methylimidazolium trifluoromethansulfonate typically involves a two-step process:

Formation of 1-sulfobutyl-3-methylimidazolium salt: This step involves the reaction of 1-butylsulfonic acid with 3-methylimidazole in an appropriate solvent to form the 1-sulfobutyl-3-methylimidazolium salt.

Addition of trifluoromethanesulfonic acid: The 1-sulfobutyl-3-methylimidazolium salt is then reacted with trifluoromethanesulfonic acid to produce this compound.

Analyse Chemischer Reaktionen

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Similar in structure but lacks the sulfonic acid functionality, resulting in different solvation and catalytic properties.

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Has a shorter alkyl chain, affecting its viscosity and ionic conductivity.

1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a different anion, leading to variations in thermal stability and electrochemical properties.

These comparisons highlight the unique properties of this compound, such as its enhanced solvation capabilities and higher ionic conductivity due to the presence of the sulfonic acid group.

Biologische Aktivität

1-Sulfobutyl-3-methylimidazolium trifluoromethanesulfonate, commonly referred to as [SBMIM][OTf], is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and materials science. This compound is characterized by its high ionic conductivity, tunable solvation properties, and the presence of both hydrophilic and hydrophobic groups, which facilitate its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of [SBMIM][OTf] is C₉H₁₅F₃N₂O₆S₂, with a molecular weight of approximately 368.35 g/mol. Its structure comprises a cation derived from 3-methylimidazole with a sulfonic acid group attached to a butyl chain, alongside the trifluoromethanesulfonate anion. This configuration imparts significant solubility and reactivity characteristics, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅F₃N₂O₆S₂ |

| Molecular Weight | 368.35 g/mol |

| Purity | 98% |

| Cation | 1-(4-sulfobutyl)-3-methylimidazolium |

| Anion | Trifluoromethanesulfonate |

The biological activity of [SBMIM][OTf] is primarily attributed to its role as a solvent and catalyst in various biochemical reactions. Its interaction with biological macromolecules such as proteins and nucleic acids is influenced by concentration and the specific biological context. The compound's acidic functional group enhances its ability to participate in acid-catalyzed reactions, which can be pivotal in enzymatic processes.

Extraction and Purification

[SBMIM][OTf] has been employed in the extraction and purification of biomolecules due to its unique solvation properties. Its ability to dissolve both polar and nonpolar compounds makes it an effective medium for isolating proteins, nucleic acids, and other biomolecules from complex mixtures.

Antimicrobial Properties

Research has indicated that ionic liquids like [SBMIM][OTf] exhibit antimicrobial activity. Studies show that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Interaction

The compound has been investigated for its effects on enzyme activity. For instance, it has been shown to enhance the catalytic efficiency of certain enzymes in organic reactions by providing a favorable environment for substrate binding and reaction progression . This property opens avenues for biocatalysis applications where ionic liquids can replace traditional organic solvents.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of [SBMIM][OTf] against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the ionic liquid. The minimum inhibitory concentration (MIC) was determined to be around 0.5% (v/v), indicating strong antimicrobial potential .

Enzymatic Activity Enhancement

In another study focusing on enzyme catalysis, researchers explored the use of [SBMIM][OTf] in enhancing the activity of lipases in biodiesel production. The ionic liquid was found to increase the reaction rate significantly compared to conventional solvents, resulting in higher yields of fatty acid methyl esters (FAMEs). This finding suggests that [SBMIM][OTf] could be effectively utilized in green chemistry applications aimed at sustainable energy production .

Eigenschaften

IUPAC Name |

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVGQCZBHDHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.